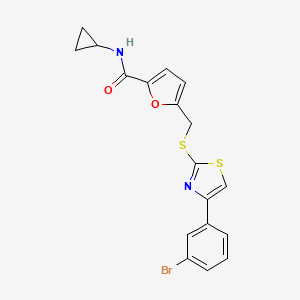

5-(((4-(3-bromophenyl)thiazol-2-yl)thio)methyl)-N-cyclopropylfuran-2-carboxamide

Description

Properties

IUPAC Name |

5-[[4-(3-bromophenyl)-1,3-thiazol-2-yl]sulfanylmethyl]-N-cyclopropylfuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrN2O2S2/c19-12-3-1-2-11(8-12)15-10-25-18(21-15)24-9-14-6-7-16(23-14)17(22)20-13-4-5-13/h1-3,6-8,10,13H,4-5,9H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLFOLSORZGUDQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC=C(O2)CSC3=NC(=CS3)C4=CC(=CC=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((4-(3-bromophenyl)thiazol-2-yl)thio)methyl)-N-cyclopropylfuran-2-carboxamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Thioether Formation: The thiazole derivative is then reacted with a suitable thiol to form the thioether linkage.

Furan Carboxamide Formation: The final step involves the coupling of the thiazole-thioether intermediate with a furan-2-carboxylic acid derivative under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations would include the availability of starting materials, cost-effectiveness, and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or

Biological Activity

5-(((4-(3-bromophenyl)thiazol-2-yl)thio)methyl)-N-cyclopropylfuran-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The compound's molecular formula is , and it features a thiazole ring, a cyclopropyl group, and a furan carboxamide moiety. The presence of the bromophenyl group enhances its biological activity, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Research has indicated that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, a study evaluated several thiazole derivatives, including those similar to our compound, against various microbial strains. The results showed that certain derivatives demonstrated comparable efficacy to standard antibiotics like norfloxacin and antifungals such as fluconazole .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| p2 | 0.08 | Antibacterial |

| p4 | 0.32 | Antifungal |

| p6 | 0.25 | Antifungal |

The most promising compounds exhibited low Minimum Inhibitory Concentrations (MIC), indicating strong antimicrobial activity.

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro assays. A notable study utilized the Sulforhodamine B (SRB) assay to assess the cytotoxicity against the MCF7 breast cancer cell line. The results indicated that specific derivatives exhibited significant cytotoxic effects, with some compounds showing activity comparable to the standard chemotherapeutic agent, 5-fluorouracil .

Table 2: Anticancer Activity Against MCF7 Cell Line

| Compound | IC50 (µM) | Comparison Drug |

|---|---|---|

| p2 | 10.0 | 5-Fluorouracil |

| p3 | 15.5 | Doxorubicin |

| p4 | 12.3 | Cisplatin |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the potential of these compounds in cancer therapy.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. It may inhibit key enzymes or receptors involved in microbial growth or cancer cell proliferation. Molecular docking studies have suggested favorable binding affinities with targets relevant to cancer and microbial resistance pathways .

Case Studies

- Antimicrobial Resistance : A study focusing on the increasing resistance of bacterial strains to conventional antibiotics found that thiazole derivatives, including our compound, showed promise in overcoming resistance mechanisms .

- Cancer Therapeutics : Another research initiative investigated the synergy between thiazole derivatives and traditional chemotherapy agents, revealing that combination treatments could enhance efficacy against resistant cancer cell lines .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of thiazole-containing carboxamides , which are frequently explored for pharmacological applications. Below is a detailed comparison with structurally related analogs:

Structural and Functional Group Analysis

Physicochemical and Spectral Data

- Melting Points : Compounds 4d–4i () are reported as solids with melting points between 120–250°C , but data for the target compound are unavailable .

- Spectral Characterization: ¹H/¹³C NMR: Compounds 4d–4i exhibit distinct peaks for aromatic protons (δ 7.0–8.5 ppm), thiazole C-S bonds (δ 160–170 ppm in ¹³C), and amide carbonyls (δ 165–170 ppm) . HRMS: All analogs in show accurate mass matches (<5 ppm error), confirming synthesis purity .

Functional Implications

- Solubility : Piperazine/morpholine derivatives (e.g., 4e, 4i) exhibit higher aqueous solubility due to their basic nitrogen atoms, whereas the cyclopropylamide and bromophenyl groups in the target compound may reduce solubility .

- The bromine atom in the target compound could confer unique reactivity in halogen-bonding interactions with biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.